H-D-Ala-D-Ala-D-Ala-OH
Overview
Description
“H-D-Ala-D-Ala-D-Ala-OH” is a tripeptide composed of three D-alanine (D-Ala) residues . D-Alanine is an essential component of bacterial cell wall synthesis and is found in the peptidoglycan layer of the bacterial cell wall .
Chemical Reactions Analysis
“H-D-Ala-D-Ala-D-Ala-OH” is likely to participate in reactions involving the bacterial cell wall synthesis. D-Ala-D-Ala, a part of this tripeptide, is involved in the transpeptidation reaction as the substrate . It is also the site of interaction of glycopeptide antibiotics such as vancomycin and teicoplanin .
Scientific Research Applications
Conformation-Dependent Hydrogen Abstraction Reactions : A study focused on the reaction coordinates of hydrogen abstraction by hydroxyl radicals (•OH) from different conformations of Gly and Ala residues. This work is relevant to understanding the rapid unfolding of peptides and proteins, a phenomenon proposed in diseases like Alzheimer's (Owen et al., 2012).
Coordination with Au(III) in Dipeptides : Research on the dipeptide alanylphenylalanine (H-Ala-Phe-OH) demonstrated its ability to coordinate with Au(III), providing insights into peptide-metal interactions and potential applications in biochemistry and material science (Koleva et al., 2007).
Structural Analysis of α-Helical Copolypeptides : A study used quantum chemical calculations and high-resolution solid-state NMR to analyze the structure of α-helical copolypeptide H-(Ala-Gly)9-OH. Such detailed structural analyses are crucial for understanding protein folding and design (Souma et al., 2008).
Protective Effects of Alpha Lipoic Acid : Research has shown that alpha-lipoic acid (ALA) can protect proteins against damage caused by hydroxyl free radicals, which has implications for aging and neurodegenerative diseases (Perricone et al., 1999).
Formation of 8-Hydroxy-2'-Deoxyguanosine in DNA : A study on 5-aminolevulinic acid (ALA) showed its role as an endogenous pro-oxidant capable of oxidizing DNA, which is relevant to understanding the mechanisms of certain diseases, including liver cancer (Fraga et al., 1994).
Piezoelectric Properties of Amino Acid-Based Crystals : Investigations into the piezoelectric properties of amino acid-based hybrid crystals have shown significant potential for application in material sciences, particularly for transducer materials (Wojtaś et al., 2016).
Safety And Hazards
The safety data sheet for “H-D-Ala-D-Ala-D-Ala-OH” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-D-Ala-D-Ala-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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